![molecular formula C12H8BrFN4O B2780864 3-(3-bromo-4-fluorophenyl)-5-[(1H-imidazol-1-yl)methyl]-1,2,4-oxadiazole CAS No. 1340801-98-0](/img/structure/B2780864.png)
3-(3-bromo-4-fluorophenyl)-5-[(1H-imidazol-1-yl)methyl]-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-bromo-4-fluorophenyl)-5-[(1H-imidazol-1-yl)methyl]-1,2,4-oxadiazole is a heterocyclic compound that features a unique combination of bromine, fluorine, and imidazole groups. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-bromo-4-fluorophenyl)-5-[(1H-imidazol-1-yl)methyl]-1,2,4-oxadiazole typically involves the following steps:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions. For example, the reaction of hydrazides with nitriles in the presence of an oxidizing agent can form the oxadiazole ring.
Introduction of the Imidazole Group: The imidazole moiety can be introduced via nucleophilic substitution reactions, where an imidazole derivative reacts with a suitable electrophile.
Bromination and Fluorination: The bromine and fluorine atoms can be introduced through halogenation reactions using bromine and fluorine sources under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the oxadiazole ring or the bromine atom, resulting in different reduced products.
Substitution: The bromine and fluorine atoms can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like sodium azide, Grignard reagents, and organolithium compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce a variety of substituted derivatives.
科学的研究の応用
3-(3-bromo-4-fluorophenyl)-5-[(1H-imidazol-1-yl)methyl]-1,2,4-oxadiazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 3-(3-bromo-4-fluorophenyl)-5-[(1H-imidazol-1-yl)methyl]-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to the inhibition of key enzymes or disruption of cell membranes. In cancer research, it may act by inducing apoptosis or inhibiting cell proliferation through various signaling pathways.
類似化合物との比較
Similar Compounds
- 3-(3-bromo-4-fluorophenyl)-5-[(1H-imidazol-1-yl)methyl]-1,2,4-triazole
- 3-(3-bromo-4-fluorophenyl)-5-[(1H-imidazol-1-yl)methyl]-1,2,4-thiadiazole
- 3-(3-bromo-4-fluorophenyl)-5-[(1H-imidazol-1-yl)methyl]-1,2,4-tetrazole
Uniqueness
The uniqueness of 3-(3-bromo-4-fluorophenyl)-5-[(1H-imidazol-1-yl)methyl]-1,2,4-oxadiazole lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, stability, and efficacy in various applications.
特性
IUPAC Name |
3-(3-bromo-4-fluorophenyl)-5-(imidazol-1-ylmethyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrFN4O/c13-9-5-8(1-2-10(9)14)12-16-11(19-17-12)6-18-4-3-15-7-18/h1-5,7H,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWPAZNGUJCXXHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=NOC(=N2)CN3C=CN=C3)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrFN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-Tert-butyl-2-{1-[2-(3-chlorophenoxy)acetyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one](/img/structure/B2780781.png)
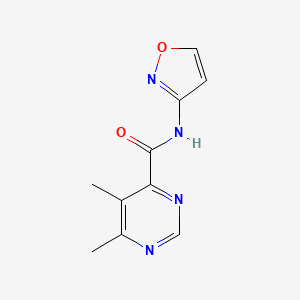
![N-[2-(3-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N'-[(pyridin-4-yl)methyl]ethanediamide](/img/structure/B2780786.png)
![3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(trifluoromethyl)phenyl)pyrrolidine-1-carboxamide](/img/structure/B2780787.png)
![7-tert-Butyl-4-chloro-5,6,7,8-tetrahydro-benzo[4,5]thieno[2,3-d]pyrimidine](/img/structure/B2780788.png)

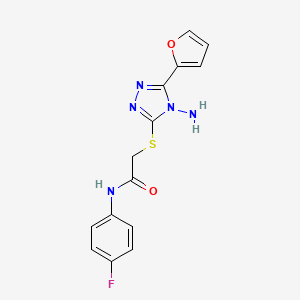
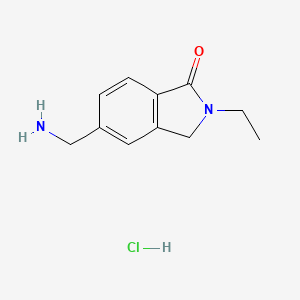

![Methyl 4-chloropyrazolo[1,5-a]pyrazine-3-carboxylate](/img/structure/B2780798.png)
![N-[6-amino-2-[2-(4-ethylanilino)-2-oxoethyl]sulfanyl-4-oxo-1H-pyrimidin-5-yl]-3,4-difluorobenzamide](/img/new.no-structure.jpg)
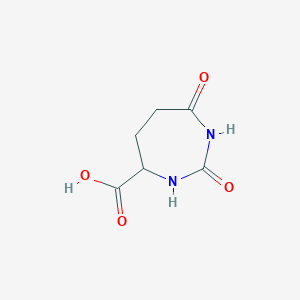
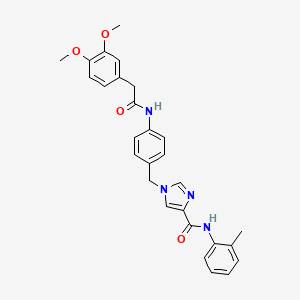
![N-(2-{[4-({5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)phenyl]formamido}ethyl)acetamide](/img/structure/B2780803.png)
